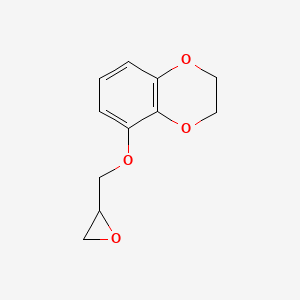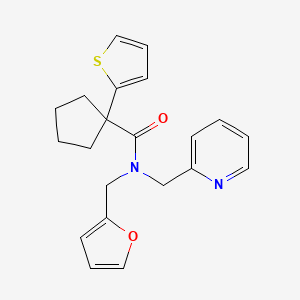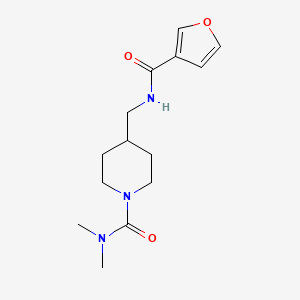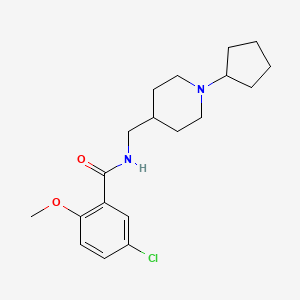![molecular formula C16H13FN2O4S B2391035 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide CAS No. 899954-64-4](/img/structure/B2391035.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide . This compound is a sodium salt and has a molecular weight of 241.2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide is1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 . This can be used to generate the molecular structure. Physical And Chemical Properties Analysis
The Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide is a solid at room temperature . It has a molecular weight of 241.2 .Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research has identified novel derivatives related to the chemical structure of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide with significant antioxidant and anticancer activities. Novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and other moieties have been synthesized. These compounds showed potent antioxidant activity, with some derivatives displaying 1.4 times higher antioxidant activity than ascorbic acid. Additionally, anticancer activity was demonstrated through MTT assay against human glioblastoma and triple-negative breast cancer cell lines, indicating potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).
Neurokinin-1 Receptor Antagonism
A compound structurally similar but not identical to the specified chemical was developed as a water-soluble neurokinin-1 receptor antagonist. This compound, designed for both intravenous and oral administration, has shown high efficacy in preclinical tests relevant to emesis and depression. Such findings underscore the potential of related compounds in treating neurological conditions (Harrison et al., 2001).
Inhibition of Dihydroceramide Desaturase
Another study focused on the synthesis of analogues of ceramide, highlighting the effect on dihydroceramide desaturase, an enzyme pivotal in sphingolipid metabolism. This research is crucial for understanding the biochemical pathways involved in cell death and signaling, potentially offering new therapeutic avenues for diseases related to lipid metabolism (Triola et al., 2003).
Crystal Structure Analysis
The crystal structure of a closely related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, was determined, providing insights into the molecular configuration and potential reactivity of similar compounds. Understanding the crystal structure is vital for the development of new drugs, as it helps in predicting the behavior and interaction of molecules (Ming-zhi et al., 2005).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of neutral derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate, a research topic not directly related to the specified compound but demonstrating the broader context of fluorine-containing compounds in medicinal chemistry. This research has explored the potential of these compounds in resisting degradation by various enzymes and their effectiveness in treating leukemia, providing a foundation for developing new therapeutic agents (Farquhar et al., 1983).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUKDUNOHVKDMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)







![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)